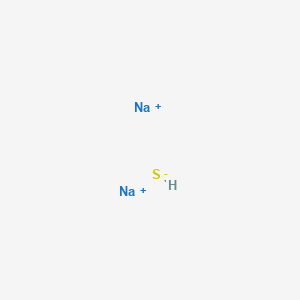
Disodium;sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium sulfanide, also known as sodium sulfide, is a chemical compound with the formula Na₂S. It is a yellow to brick-red solid that is highly soluble in water. This compound is commonly used in various industries, including the production of dyes, rayon, leather, and paper .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium sulfanide can be synthesized through several methods. One common method involves the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:
Na2SO4+2C→Na2S+2CO2
Another method involves the reaction of sodium hydroxide with hydrogen sulfide:
2NaOH+H2S→Na2S+2H2O
Industrial Production Methods
In industrial settings, disodium sulfanide is often produced by heating sodium sulfate with coal or by the reaction of sodium hydroxide with hydrogen sulfide gas. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium sulfanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to sodium sulfate.
Reduction: It can reduce metal ions to their elemental form.
Substitution: It can react with alkyl halides to form thiols.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Often involves metal salts like copper sulfate.
Substitution: Typically uses alkyl halides under basic conditions.
Major Products
Oxidation: Sodium sulfate.
Reduction: Elemental metals.
Substitution: Thiols.
Applications De Recherche Scientifique
Disodium sulfanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the preparation of other sulfur compounds.
Biology: Employed in the study of sulfur metabolism in microorganisms.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of dyes, paper, and leather
Mécanisme D'action
Disodium sulfanide exerts its effects primarily through its ability to donate sulfide ions. These ions can interact with various molecular targets, including metal ions and organic molecules. The pathways involved often include redox reactions and nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium sulfite (Na₂SO₃)
- Sodium thiosulfate (Na₂S₂O₃)
- Sodium hydrosulfide (NaHS)
Uniqueness
Disodium sulfanide is unique due to its strong reducing properties and its ability to form a variety of sulfur-containing compounds. Unlike sodium sulfite and sodium thiosulfate, disodium sulfanide is more reactive and can participate in a broader range of chemical reactions .
Propriétés
Formule moléculaire |
HNa2S+ |
|---|---|
Poids moléculaire |
79.06 g/mol |
Nom IUPAC |
disodium;sulfanide |
InChI |
InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 |
Clé InChI |
VDQVEACBQKUUSU-UHFFFAOYSA-M |
SMILES canonique |
[Na+].[Na+].[SH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


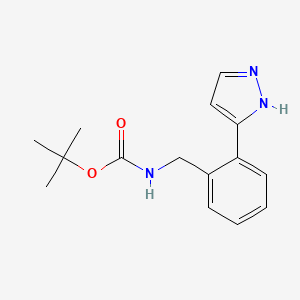
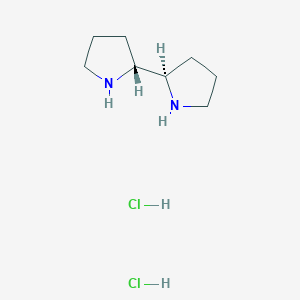

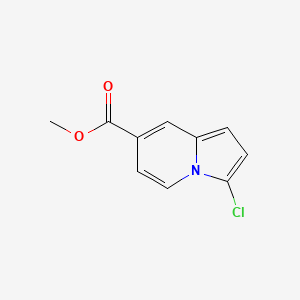
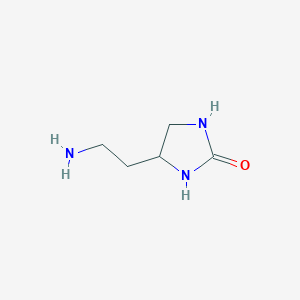
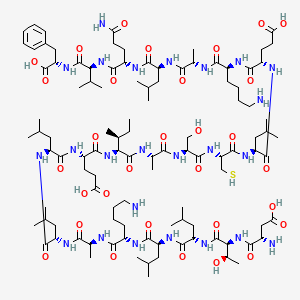
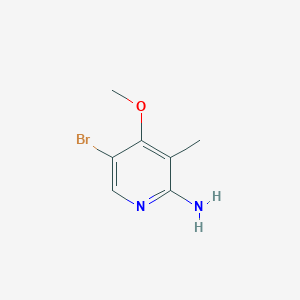

![[1,2,4]Triazolo[1,5-a]pyrazin-6-amine](/img/structure/B13914910.png)


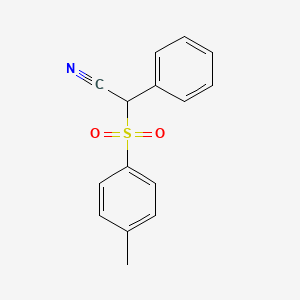
![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
